1-Iodo-8-phenylnaphthalene
Description
Significance of Peri-Substituted Naphthalenes in Organic Synthesis
The naphthalene (B1677914) scaffold possesses distinct substitution positions, with the 1 and 8 positions, known as the peri-positions, being of particular interest. wikipedia.org Unlike ortho-substituents on a benzene (B151609) ring, which are separated by approximately 3.3 Å, substituents at the peri-positions of naphthalene are forced into close proximity, with a separation of about 2.5 Å. wikipedia.org This close arrangement leads to significant van der Waals strain and dictates unique chemical and physical properties.
The steric clash between peri-substituents can influence the molecule's conformation, reactivity, and electronic properties. st-andrews.ac.ukkiku.dk This "peri-effect" can be harnessed to stabilize reactive intermediates, influence the regioselectivity of reactions, and create molecules with unusual geometries. st-andrews.ac.ukkiku.dkbham.ac.uk For instance, the high affinity of 1,8-bis(dimethylamino)naphthalene (B140697) for protons, earning it the name "proton sponge," is a direct consequence of the relief of steric strain upon protonation, which allows the two dimethylamino groups to move closer together. wikipedia.org The synthesis of various peri-substituted naphthalenes often involves multi-step sequences, starting from precursors like 1,8-diaminonaphthalene (B57835) or 1,8-diiodonaphthalene (B175167). wikipedia.orgmdpi.comunige.ch
Overview of Aryl Iodides in Modern Organic Chemistry
Aryl iodides are indispensable reagents in modern organic synthesis, primarily due to the reactivity of the carbon-iodine bond. The C–I bond is the weakest among the carbon-halogen bonds, making aryl iodides highly susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions. chinesechemsoc.org This reactivity has made them cornerstone building blocks in the formation of carbon-carbon and carbon-heteroatom bonds.
Prominent reactions that utilize aryl iodides include the Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings, which have revolutionized the synthesis of biaryls, pharmaceuticals, and complex natural products. researchgate.netrsc.orgcalibrechem.com Copper iodide (CuI) is a particularly versatile catalyst and reagent in many of these transformations, including Ullmann and Sonogashira couplings. calibrechem.com Beyond cross-coupling, aryl iodides can serve as precursors to aryl radicals and can be involved in a variety of other transformations, including ortho-acylation and C-H iodination reactions. chinesechemsoc.orgrsc.orgnih.gov The synthesis of aryl iodides themselves can be achieved through various methods, including the Sandmeyer reaction from arylamines or direct iodination of arenes. nih.gov
Research Context of 1-Iodo-8-phenylnaphthalene within Sterically Hindered Biaryl Architectures
The synthesis of biaryls, which are motifs of central importance in materials science and medicinal chemistry, often faces challenges when dealing with sterically hindered substrates. rsc.orgnih.gov The construction of the bond connecting two aryl rings can be difficult when bulky groups are present at the ortho-positions. This compound represents a classic example of a sterically hindered biaryl precursor. The presence of the bulky phenyl group at the 8-position and the iodo group at the 1-position creates a highly strained system.
This steric hindrance has profound implications for the molecule's geometry and reactivity. The naphthalene and phenyl rings are forced to adopt a twisted conformation to minimize steric repulsion. researchgate.net This inherent strain makes this compound a valuable substrate for studying the mechanisms of cross-coupling reactions under sterically demanding conditions and for developing new synthetic methodologies to overcome these challenges. researchgate.net Research in this area focuses on creating even more complex and sterically encumbered biaryl and polycyclic aromatic systems. nih.govnih.govacs.org The unique geometry of 1,8-disubstituted naphthalenes can also lead to atropisomerism, where rotation around the aryl-naphthalene bond is restricted, potentially giving rise to stable, separable enantiomers. researchgate.netacs.orgacs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
25308-69-4 |
|---|---|
Molecular Formula |
C16H11I |
Molecular Weight |
330.16 g/mol |
IUPAC Name |
1-iodo-8-phenylnaphthalene |
InChI |
InChI=1S/C16H11I/c17-15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11H |
InChI Key |
JKEOWGMQYOZBTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)I |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 1 Iodo 8 Phenylnaphthalene and Analogues
Direct Synthetic Routes to 1-Iodo-8-phenylnaphthalene
Direct synthetic routes offer a straightforward approach to constructing the target molecule from readily available starting materials. Several powerful coupling reactions have been employed for this purpose.
Coupling Reactions of Aryl Halides (e.g., Lithium Diphenylcuprate)
The use of organocuprate reagents, such as lithium diphenylcuprate (Ph₂CuLi), is a well-established method for the formation of carbon-carbon bonds. Efficient syntheses of this compound have been achieved through the coupling reaction of lithium diphenylcuprate with 1,8-diiodonaphthalene (B175167). researchgate.netresearchgate.netacs.orgresearchgate.net This reaction proceeds by the displacement of one of the iodine atoms with a phenyl group. acs.org
A typical procedure involves preparing lithium diphenylcuprate from phenyllithium (B1222949) and copper(I) bromide. acs.org The subsequent reaction with 1,8-diiodonaphthalene yields this compound. acs.org This method has also been successfully applied to the synthesis of related compounds like 1,8-diphenylnaphthalene. researchgate.netresearchgate.netacs.org
Suzuki-Miyaura Coupling Strategies for Naphthalene-Based Systems
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This strategy has been successfully employed for the synthesis of this compound. nih.gov
In a representative example, 1,8-diiodonaphthalene is reacted with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium carbonate (K₂CO₃). nih.gov The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. nih.gov This method allows for the selective formation of a single C-C bond, leaving one iodo group intact. nih.gov
Recent advancements have focused on developing more robust and efficient Suzuki-Miyaura coupling protocols. For instance, the use of 1,8-diaminonaphthalene (B57835) (dan)-protected arylboronic acids has been explored to mitigate issues like protodeboronation, especially with challenging substrates. nih.govchemrxiv.orgfigshare.comresearchgate.net These protected boron compounds exhibit enhanced stability and can be coupled under specific conditions, sometimes employing a weak base in conjunction with a palladium/copper cocatalyst system. nih.govchemrxiv.orgfigshare.com
Table 1: Suzuki-Miyaura Coupling for this compound Synthesis nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Product |
| 1,8-Diiodonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 80 °C | This compound |
Regioselective Halogenation Approaches for Naphthalene (B1677914) Derivatives
Regioselective halogenation is a crucial step in many synthetic pathways leading to substituted naphthalenes. While direct regioselective iodination of 1-phenylnaphthalene (B165152) to exclusively yield this compound can be challenging, various methods for the selective halogenation of arenes and heterocycles have been developed. scribd.comnih.gov
For instance, methods utilizing N-halosuccinimides in fluorinated alcohols have shown high regioselectivity in the halogenation of a diverse range of aromatic compounds. scribd.com Rhodium(III)-catalyzed selective bromination and iodination have also been reported for electron-rich heterocycles, offering complementary regioselectivity to uncatalyzed approaches. nih.gov While not directly applied to 1-phenylnaphthalene for the synthesis of the target compound in the provided sources, these advanced halogenation techniques represent a potential strategic avenue. The synthesis of 1,8-diiodonaphthalene, a key precursor, is achieved through the diazotization of 1,8-diaminonaphthalene followed by treatment with potassium iodide. acs.org
Retrosynthetic Analysis Applied to Naphthalene-Based Architectures
Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. scribd.comlkouniv.ac.inucoz.comdeanfrancispress.com This approach is particularly valuable for complex molecules like this compound.
Key Disconnection Strategies for C-C and C-X Bonds in Complex Naphthalenes
The retrosynthetic analysis of this compound logically involves the disconnection of the C-C and C-I bonds.
C-C Bond Disconnection: The most apparent disconnection is the bond between the naphthalene core and the phenyl ring. scribd.com This leads to a phenyl synthon and a 1-iodonaphthalene (B165133) synthon. A forward synthesis corresponding to this disconnection would involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling discussed earlier.
C-X Bond Disconnection: Disconnecting the carbon-iodine (C-I) bond suggests a halogenation reaction as the corresponding synthetic step. scribd.comic.ac.uk This would involve the iodination of 1-phenylnaphthalene. The challenge here lies in achieving the desired regioselectivity to obtain the 1-iodo-8-phenyl isomer.
A more practical retrosynthetic approach for this compound starts with 1,8-diiodonaphthalene. The disconnection of one C-I bond to introduce the phenyl group simplifies the synthesis to a selective coupling reaction on a symmetrical starting material. acs.orgnih.gov
Functional Group Interconversions in Retrosynthetic Pathways
Functional group interconversions (FGIs) are essential transformations that allow for the conversion of one functional group into another, facilitating a particular disconnection or synthetic step. lkouniv.ac.insolubilityofthings.comimperial.ac.uk
In the context of synthesizing this compound, a key FGI is the conversion of an amino group to an iodo group. The synthesis of the precursor 1,8-diiodonaphthalene often starts from 1,8-diaminonaphthalene. acs.org The amino groups are converted to diazonium salts, which are then displaced by iodide. This represents a classic example of FGI in a retrosynthetic pathway.
Another potential FGI could involve the conversion of a different functional group on the naphthalene ring into an iodine atom at a later stage of the synthesis, although the direct use of 1,8-diiodonaphthalene is a more common strategy. acs.orgnih.gov
Optimization of Synthetic Plans and Convergency Considerations
The synthesis of this compound, a key intermediate for various chemical studies, is most effectively achieved through late-stage aryl-aryl bond formation, a hallmark of a convergent synthetic plan. Convergent syntheses are characterized by the coupling of two or more complex intermediates late in the pathway, which is generally more efficient than a linear approach. nih.gov For this compound, the primary strategy involves the Suzuki-Miyaura cross-coupling reaction.
This methodology is exemplified by the reaction of 1,8-diiodonaphthalene with phenylboronic acid. nih.govacs.org The optimization of this plan focuses on catalyst selection, reaction conditions, and cost-effectiveness of starting materials. The use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is crucial for facilitating the coupling. nih.govacs.org
Key parameters for the optimization of the Suzuki coupling are outlined below:
| Parameter | Description | Findings and Considerations |
| Catalyst | The transition metal complex that facilitates the cross-coupling. | Pd(PPh₃)₄ is a common and effective catalyst for this transformation. nih.govacs.org Nickel-based catalysts, used in Kumada coupling, can offer a more cost-effective alternative to palladium. ornl.gov |
| Base | Activates the boronic acid component. | Potassium carbonate (K₂CO₃) is typically used in aqueous solvent mixtures to promote the reaction. nih.govacs.org |
| Solvent | The medium in which the reaction is conducted. | A mixture of an organic solvent like toluene (B28343) or DME with water is common. nih.govnih.gov |
| Temperature | The reaction is typically heated to ensure a reasonable rate. | Stirring at 80 °C for 24 hours has been reported as effective. nih.govacs.org |
| Convergency | The point at which key fragments are joined. | This synthesis is highly convergent, as the two main fragments (the naphthalene core and the phenyl group) are combined in a single, final C-C bond-forming step. nih.govnih.govacs.org |
An alternative to the Suzuki coupling is the Kumada coupling, which utilizes a Grignard reagent (e.g., phenylmagnesium bromide) instead of a boronic acid. ornl.gov This can reduce costs by replacing phenylboronic acid with less expensive reagents and using a nickel catalyst instead of palladium. ornl.gov The choice between these methods depends on factors like functional group tolerance, cost, and desired yield. The direct joining of two different aromatic molecules via organonickel-catalyzed Grignard-aryl halide coupling has been shown to be a high-yield reaction even for sterically crowded products like 1,8-diarylnaphthalenes. caltech.edu
Novel Synthetic Methodologies for Related Highly Substituted Naphthalenes
While cross-coupling reactions are effective for peri-substituted naphthalenes like this compound, the synthesis of other highly substituted naphthalene systems often requires different strategies, such as building the naphthalene core itself through annulation reactions.
Strategies for Benzannulation and Polyheterohalogenated Systems
Benzannulation reactions provide a powerful and convergent route to densely functionalized aromatic compounds, including highly substituted naphthalenes. nih.govresearchgate.net A particularly notable method is the Asao-Yamamoto benzannulation, which involves the reaction of a substituted 2-(phenylethynyl)benzaldehyde (B1589314) with an alkyne. nih.govrsc.org This approach offers significant control over the substitution pattern on the resulting naphthalene. nih.gov
Recent advancements have expanded the scope of this reaction to include haloalkynes and silylalkynes, enabling the synthesis of polyheterohalogenated naphthalenes and precursors for 2-naphthyne intermediates. researchgate.netrsc.org The regioselectivity is often controlled by the electronic properties of the alkyne substrate. researchgate.net A study by Lehnherr et al. demonstrated the synthesis of 44 different polyheterohalogenated naphthalene products using the regioselective benzannulation of chloro-, bromo-, and iodoalkynes, highlighting the modularity of this approach. researchgate.net
A comparison of different catalytic systems for benzannulation reveals varied efficiencies:
| Catalyst System | Substrates | Product Type | Key Features |
| Cu(OTf)₂ / CF₃COOH | 2-(Phenylethynyl)benzaldehydes + 1-Aryl-2-haloacetylenes | Polyheterohalogenated 2-arylnaphthalenes | Good yields, especially with electron-deficient benzaldehydes. thieme-connect.com |
| ZnCl₂ | o-(Phenylethynyl)benzaldehydes + Halo-silylalkynes | 2-Halo-3-silylnaphthalenes | Milder conditions that avoid protodesilylation; provides access to 2-naphthyne precursors. rsc.org |
| Pd(OAc)₂ / CsOAc | 1-Bromo-2-vinylbenzene derivatives + Alkynes | Substituted naphthalenes | Excellent yields with a variety of substituted alkynes. thieme-connect.com |
| Brønsted Acid | (E)-Benzylidenesuccinonitrile precursors | Highly substituted 1-aminonaphthalenes | Method starts from readily available benzaldehydes. acs.org |
Another innovative strategy involves the use of aryne intermediates. A 1,5-naphthodiyne equivalent can undergo sequential aryne generation and reaction to produce diverse, multisubstituted naphthalenes, including ring-fused systems. oup.com
Asymmetric Synthesis Considerations for Chiral Naphthalene Derivatives
The steric hindrance in 1,8-disubstituted naphthalenes can restrict rotation around the aryl-naphthalene single bond, leading to atropisomerism—a form of axial chirality. The synthesis of enantioenriched, axially chiral biaryls is a significant area of modern organic chemistry.
Catalytic enantioselective methods are at the forefront of synthesizing chiral naphthalene derivatives. One powerful strategy is the central-to-axial chirality conversion. researchgate.netmdpi.com This approach involves an initial enantioselective reaction, such as a Povarov cycloaddition catalyzed by a chiral phosphoric acid, to create a product with stereocenters. researchgate.net Subsequent oxidation then converts this centrally chiral molecule into an axially chiral atropisomer with high enantioselectivity. researchgate.netmdpi.com
Chiral Brønsted acids, particularly those derived from BINOL, are highly effective catalysts for a range of atroposelective reactions. mdpi.comresearchgate.net They have been successfully employed in the dynamic kinetic resolution of racemic naphthylindoles and in the atroposelective arylation of aminopyrazoles with azonaphthalene derivatives to construct axially chiral products. researchgate.netchemrxiv.org
Key approaches to asymmetric synthesis of chiral naphthalene derivatives are summarized below:
| Strategy | Catalyst Type | Reaction | Key Feature |
| Central-to-Axial Chirality Conversion | Chiral Phosphoric Acid (CPA) | Povarov Reaction followed by DDQ Oxidation | Creates quinoline-naphthalene atropisomers with excellent enantiomeric excess (ee). researchgate.netmdpi.com |
| Dynamic Kinetic Resolution | Chiral Phosphoric Acid (CPA) | Reaction of racemic naphthylindoles with electrophiles | Provides axially chiral naphthyl-indoles in good yields and high ee. researchgate.net |
| Atroposelective Arylation | Chiral Phosphoric Acid (CPA) | Arylation of 5-aminoisoxazoles with azonaphthalenes | Constructs axially chiral aryl-heteroaryl compounds. chemrxiv.org |
These methods provide access to a diverse range of functionalized, axially chiral naphthalene-based structures, which are of interest for applications in catalysis and materials science. researchgate.netsioc-journal.cn
Mechanistic Investigations of 1 Iodo 8 Phenylnaphthalene Reactivity
Halogen Dance Rearrangements in Aryl Halides
The halogen dance rearrangement is a fascinating and synthetically useful reaction in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This process, also known as halogen scrambling or migration, is typically catalyzed by a strong base and proceeds through a series of deprotonation and metal-halogen exchange steps. wikipedia.orgresearchgate.net The ultimate driving force for this rearrangement is the formation of the most thermodynamically stable organometallic intermediate. wikipedia.orgscribd.com
Base-catalyzed halogen migration is a well-documented phenomenon in various aromatic and heteroaromatic systems, including thiophenes, quinolines, pyridines, and thiazoles. researchgate.netclockss.orgresearchgate.net The reaction is typically initiated by deprotonation of the aromatic ring by a strong base, such as an organolithium reagent or a lithium amide, to form an aryl anion. wikipedia.orgresearchgate.net This anion can then participate in an intermolecular halogen transfer with another molecule of the starting aryl halide. wikipedia.org
The choice of base is critical and can significantly influence the reaction pathway, determining whether the initial anion is formed through deprotonation or metal-halogen exchange. wikipedia.org While historical work often employed bases like potassium amide (KNH2) or sodium amide (NaNH2), modern methods predominantly use strong lithiating agents like lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi). wikipedia.org The solvent also plays a crucial role, with subtle changes in the solvent environment capable of altering the reaction's course. wikipedia.org
For instance, the base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines has been shown to proceed through pyridyne intermediates, with the selectivity for the 4-substituted product being driven by a subsequent facile nucleophilic aromatic substitution (SNAr) reaction. amazonaws.comrsc.org This tandem isomerization-interception strategy provides access to substitution patterns that are otherwise difficult to achieve. rsc.org
The precise mechanism of the halogen dance has been a subject of extensive study and debate. Early proposals centered on an aryne mechanism, but this could not account for all observed products. wikipedia.org The currently accepted mechanism involves a series of deprotonation and metal-halogen exchange steps. researchgate.net
Recent computational studies using Density Functional Theory (DFT) have provided deeper insights into the mechanistic intricacies. These studies have proposed the involvement of halogen-bridged transition states in the rearrangement process. researchgate.netresearchgate.netresearchgate.netbenthamdirect.com For iodobenzene (B50100) derivatives, an "iodo-bridged" transition state has been proposed, which helps to rationalize the observed isomerization and disproportionation pathways. researchgate.net Similarly, in the case of bromobenzene (B47551) derivatives, "bromo-bridged" transition states have been computationally identified. researchgate.net These bridged transition states are thought to facilitate the transfer of the halogen atom between aromatic rings.
Table 1: Factors Influencing Halogen Dance Reactions
| Factor | Influence on the Reaction | Key Considerations |
|---|---|---|
| Base | Determines the initial anion formation (deprotonation vs. metal-halogen exchange) and reaction rate. wikipedia.org | Strong lithiating agents like LDA and n-BuLi are commonly used. wikipedia.org |
| Temperature | Affects the rate of the initial metalation step. wikipedia.org | Lower temperatures can favor kinetic products. |
| Solvent | Modulates the reactivity of the organolithium base through solvation and coordination. wikipedia.org | A switch in solvent (e.g., THF vs. THP) can suppress the reaction. wikipedia.org |
| Substrate Structure | The electronic and steric properties of the aromatic system and substituents influence the position of deprotonation and the stability of intermediates. researchgate.netrsc.org | The presence of directing groups can control the regioselectivity. wikipedia.org |
| Electrophile | Traps the final metalated intermediate, leading to the desired functionalized product. wikipedia.org | A variety of electrophiles can be used to introduce different functional groups. wikipedia.org |
The outcome of a halogen dance reaction is highly dependent on both the structure of the aryl halide substrate and the specific reaction conditions employed. The electronic nature and position of substituents on the aromatic ring can significantly influence the acidity of the ring protons and the stability of the resulting aryl anion intermediates, thereby directing the course of the rearrangement. researchgate.netrsc.org
For example, in the case of dibromopyrroles, the substituent on the pyrrole (B145914) nitrogen plays a crucial role in the regioselectivity of the halogen dance. kobe-u.ac.jp An N,N-dimethylsulfamoyl group was found to facilitate the interconversion between 2,3- and 2,4-dibromopyrrolyllithiums, allowing for the regiocontrolled synthesis of either isomer by trapping the equilibrium mixture with a suitable electrophile. kobe-u.ac.jp
Reaction conditions such as the choice of base, solvent, and temperature are also critical parameters that must be carefully controlled to achieve the desired outcome. wikipedia.org The order of addition of reagents can also impact the product distribution. wikipedia.org The interplay of these factors allows for the selective functionalization of aromatic and heteroaromatic compounds at positions that would be challenging to access through conventional synthetic methods. wikipedia.orgclockss.org
Carbon-Hydrogen (C-H) Activation Processes
Carbon-hydrogen (C-H) activation has emerged as a powerful and atom-economical tool in modern organic synthesis. rsc.org This strategy allows for the direct functionalization of otherwise inert C-H bonds, bypassing the need for pre-functionalized starting materials. mdpi.com
A common and effective strategy for controlling the regioselectivity of C-H activation is the use of a directing group. nih.govresearchgate.net A directing group is a functional group on the substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond, typically in the ortho position. rsc.org This proximity effect facilitates the selective cleavage of that C-H bond. nih.gov
A wide variety of directing groups have been developed, including amides, ketones, and carbamates. nih.govacs.org For instance, 8-aminoquinoline (B160924) amides are effective directing groups for the palladium-catalyzed β-arylation of C(sp³)–H bonds. nih.gov In some cases, transient directing groups can be employed, which are formed in situ from a catalytic amount of an additive and the substrate. researchgate.netsnnu.edu.cn This approach avoids the need for separate steps to install and remove the directing group.
Hydrogen bonding interactions can also be harnessed to direct C-H activation. An iridium catalyst featuring a ligand with an indole (B1671886) amide motif has been shown to direct the ortho-C-H borylation of secondary aromatic amides through the formation of three hydrogen bonds with the substrate. homkat.nl
Intramolecular C-H activation in substrates that also contain a carbon-halogen bond offers a powerful strategy for the synthesis of cyclic compounds. nih.gov In these reactions, the organohalide portion of the molecule can serve as a handle for the initial interaction with the catalyst, often a palladium(0) species. nih.gov
A common catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by intramolecular C-H activation to form a palladacycle. nih.gov This intermediate can then undergo various transformations, such as reductive elimination, to form a new carbon-carbon or carbon-heteroatom bond, regenerating the active catalyst. nih.gov
This strategy has been applied to the synthesis of a variety of cyclic structures, including fluoranthene (B47539) derivatives. The synthesis of 8-methoxyfluoranthene and 8-(trifluoromethyl)fluoranthene has been achieved through a tandem Suzuki-Miyaura coupling and intramolecular C-H arylation starting from 1,8-diiodonaphthalene (B175167). nih.govacs.org In this process, the initially formed 1-iodo-8-arylnaphthalene intermediate undergoes an intramolecular C-H activation/arylation to yield the final polycyclic aromatic product. nih.govacs.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1-Iodo-8-phenylnaphthalene |
| 1,2,4-Tribromobenzene |
| 1,3,5-Tribromobenzene |
| 1,8-Diiodonaphthalene |
| 1-Formylpiperidine |
| 1-Iodo-8-arylnaphthalene |
| 2,3-Dibromopyrrole |
| 2,4-Dibromopyrrole |
| 2,5-Dibromopyrrole |
| 2-Bromo-3-fluoroquinoline |
| 2-Bromo-5-hexylthiophene |
| 3,4-Pyridyne |
| 3-Bromo-2-formyl-5-hexylthiophene |
| 3-Bromopyridine |
| 3-Fluoroquinoline |
| 4-Bromopyridine |
| 8-Methoxyfluoranthene |
| 8-(Trifluoromethyl)fluoranthene |
| Aniline |
| Benzene (B151609) |
| Bromobenzene |
| n-Butyllithium |
| Furan |
| Iodobenzene |
| Iodosylbenzene |
| Iodothiophene |
| Lithium diisopropylamide |
| N,N-Dimethylsulfamoyl |
| Naphthalene (B1677914) |
| Phenylboronic acid |
| Pyridine |
| Pyrrole |
| Thiazole |
| Thiophene |
Role of Transition Metal Catalysts (e.g., Palladium, Iridium) in C-H Functionalization
Transition metal catalysts, particularly palladium and iridium, play a pivotal role in mediating the C-H functionalization of this compound and related systems. snnu.edu.cn These catalysts facilitate the formation of new carbon-carbon and carbon-heteroatom bonds by activating otherwise inert C-H bonds.
Palladium catalysts are highly effective for C-H activation and readily cycle between different oxidation states, making them versatile for a range of transformations. snnu.edu.cn In the context of this compound, palladium catalysts can promote intramolecular C-H arylation, leading to the formation of fluoranthene derivatives. acs.org This process often involves a tandem sequence of a Suzuki-Miyaura coupling followed by an intramolecular C-H activation/arylation step. acs.org The choice of palladium catalyst and ligands is crucial; for instance, while Pd(PPh₃)₄ can selectively yield the monoarylation product, more active catalysts like Pd(dppf)Cl₂ can promote the subsequent C-H functionalization to form fluoranthenes. acs.org
Iridium catalysts, though less commonly cited specifically for this compound, are also powerful tools for C-H activation. snnu.edu.cn The general mechanisms for transition metal-catalyzed C-H functionalization can be broadly categorized as inner-sphere and outer-sphere mechanisms. youtube.com Inner-sphere mechanisms involve the formation of an organometallic intermediate through C-H activation, often guided by a directing group. youtube.comrsc.org In the case of this compound, the phenyl group itself can act as a directing group, bringing the metal catalyst in proximity to the C-H bonds of the phenyl ring for activation.
The general catalytic cycle for such a palladium-catalyzed intramolecular C-H arylation can be described as follows:
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-I bond of this compound to form a Pd(II) intermediate.
C-H Activation: The Pd(II) center then coordinates to a C-H bond of the peri-phenyl group, leading to its activation, often through a concerted metalation-deprotonation (CMD) pathway.
Reductive Elimination: The newly formed aryl-palladium bond and the palladium-naphthalene bond then undergo reductive elimination, forming the C-C bond of the fluoranthene skeleton and regenerating the Pd(0) catalyst.
The use of directing groups is a common strategy to achieve site-selectivity in C-H functionalization reactions. youtube.com These directing groups chelate to the metal center and position it for the activation of a specific C-H bond. rsc.org
Intramolecular Cycloaddition and Annulation Reactions
The strained geometry of this compound, arising from the steric clash between the peri-substituents, makes it a suitable precursor for intramolecular cycloaddition and annulation reactions, which are powerful methods for constructing polycyclic aromatic systems.
Palladium and copper catalysts have been successfully employed to facilitate intramolecular [4+2] cycloadditions of this compound derivatives. acs.org In a notable example, the palladium-catalyzed insertion of a 1-alkyne into the internal alkyne of a 1-(alkynyl)-8-ethynylnaphthalene derivative, which can be conceptually derived from this compound, leads to the formation of an enyne. This enyne can then undergo an intramolecular thermal [4+2] cycloaddition to afford fluoranthenes. acs.org
Significantly, the cyclization of (E)-1-(1-buten-3-ynyl)-8-ethynylnaphthalene has been achieved using a Cu(I) catalyst at room temperature, demonstrating the utility of copper in promoting these transformations under mild conditions. acs.org
The synthesis of fluoranthene and its derivatives from this compound is a prime example of the annulation of an aryl ring onto a naphthalene core. This transformation can be achieved through a palladium-catalyzed tandem Suzuki-Miyaura coupling and intramolecular C-H arylation sequence. acs.org Starting from 1,8-diiodonaphthalene, a Suzuki-Miyaura reaction with phenylboronic acid can selectively produce this compound. acs.org Subsequent intramolecular C-H arylation, catalyzed by a suitable palladium complex like Pd(dppf)Cl₂, leads to the formation of the fluoranthene skeleton. acs.org
| Starting Material | Reagents | Catalyst | Product | Yield |
| 1,8-Diiodonaphthalene | Phenylboronic acid, K₂CO₃ | Pd(PPh₃)₄ | This compound | - |
| 1,8-Diiodonaphthalene | Arylboronic acid, KOAc | Pd(dppf)Cl₂·CH₂Cl₂ | Substituted Fluoranthenes | Up to 78% acs.org |
Table 1: Synthesis of Fluoranthene Derivatives via Palladium-Catalyzed Annulation.
Copper-catalyzed annulation reactions have also been developed for the synthesis of various naphthalene derivatives, highlighting the versatility of this metal in constructing fused aromatic systems. thieme-connect.com
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.org While direct intermolecular Diels-Alder reactions involving this compound as either the diene or dienophile are not extensively documented, intramolecular variants are highly relevant. researchgate.net The intramolecular [4+2] cycloaddition of enynes derived from this compound, as discussed previously, can be considered a Diels-Alder type reaction. acs.org In this case, the butenyl and ethynyl (B1212043) moieties act as the diene and dienophile, respectively, tethered by the naphthalene backbone.
The stereochemistry of Diels-Alder reactions is a key feature, with the reaction proceeding via a syn addition and the configuration of the dienophile being retained in the product. elte.hu In intramolecular Diels-Alder reactions, the tether connecting the diene and dienophile significantly influences the stereochemical outcome, often leading to the formation of fused or bridged cyclic systems with high selectivity. researchgate.net
Impact of Steric and Electronic Effects on Reactivity
The reactivity of this compound is profoundly influenced by the interplay of steric and electronic effects arising from its unique substitution pattern. dalalinstitute.com
The proximity of the bulky phenyl group and the iodo atom at the peri-positions (1 and 8) of the naphthalene ring in this compound results in significant steric hindrance. caltech.eduscribd.com This steric crowding has a pronounced effect on the rates and selectivity of its reactions. dalalinstitute.comlibretexts.org
Steric hindrance can slow down chemical reactions by impeding the approach of reagents to the reactive center. dalalinstitute.comlibretexts.org In the context of nucleophilic substitution reactions at the C-I bond, the bulky phenyl group can shield the electrophilic carbon from attack, potentially reducing the reaction rate compared to a less hindered aryl iodide. libretexts.org The rate of Sₙ2 reactions, for instance, is highly sensitive to steric hindrance at the electrophilic carbon. libretexts.orglibretexts.org
However, steric hindrance can also be exploited to control selectivity. dalalinstitute.com In the palladium-catalyzed synthesis of fluoranthenes from 1,8-diiodonaphthalene, the steric bulk of the initial aryl substituent introduced via Suzuki-Miyaura coupling can influence the subsequent intramolecular C-H arylation step. acs.org
Furthermore, the steric strain in 1,8-disubstituted naphthalenes can facilitate reactions that relieve this strain. The intramolecular cycloaddition of enynes derived from this compound is likely driven, in part, by the release of steric strain upon formation of the more planar fluoranthene system. acs.org
The effect of steric hindrance on reaction rates is a well-established principle in organic chemistry. For example, the rate of Sₙ2 reactions decreases significantly as the substitution on the carbon bearing the leaving group increases from primary to secondary to tertiary. libretexts.org Even substitution on adjacent carbons can slow down the reaction. libretexts.org
| Substrate Type | Relative Sₙ2 Reaction Rate |
| Methyl | High |
| Primary | Moderate |
| Secondary | Slow |
| Neopentyl | Very Slow masterorganicchemistry.com |
| Tertiary | No Reaction libretexts.org |
Table 2: General Effect of Steric Hindrance on Sₙ2 Reaction Rates.
In the case of this compound, while the carbon bearing the iodine is part of an aromatic system and does not undergo classical Sₙ2 reactions, the principle of steric hindrance affecting the approach of reagents remains highly relevant for its transition metal-catalyzed and other reactions. mdpi.com
Polar and Dipolar Substituent Effects on Reaction Pathways
The reactivity of aromatic systems is significantly influenced by the electronic nature of their substituents. In the 1-phenylnaphthalene (B165152) framework, particularly with substitution at the C8 position, the transmission of polar and dipolar effects plays a crucial role in dictating reaction outcomes. Studies on analogous systems, such as 8-(2-substituted phenyl)-1-naphthoic acids, provide profound insights into these interactions. The fixed, nearly orthogonal arrangement of the phenyl and naphthalene rings in these structures allows for the detailed examination of substituent effects without the complexities of rotational isomers. rsc.org
Investigations into the ionization and esterification of these acids have revealed intriguing substituent effects. The acidity of carboxylic acids, quantified by their pKa values, is a sensitive probe for electronic perturbations. In the series of 8-(2-substituted phenyl)-1-naphthoic acids, measurements in 80% (w/w) 2-methoxyethanol-water have shown that substituents on the 2-position of the phenyl ring can exert "reversed" dipolar effects. rsc.orgresearchgate.net For instance, electron-withdrawing groups like bromo and chloro, which typically increase acidity, were found to be acid-weakening in this specific steric arrangement. rsc.org Conversely, the 2-nitro group, a strong electron-withdrawing group, demonstrated the 'expected' acid-strengthening effect. rsc.org This phenomenon highlights that the through-space electrostatic interactions between the substituent and the reacting carboxylic acid group can dominate over the conventional through-bond inductive and resonance effects.
This reversal is attributed to the unique geometry of the molecule. The substituent's dipole interacts directly with the charge developing at the carboxylate group during ionization. For the esterification reaction of these acids with diazodiphenylmethane, however, only normal substituent effects were observed. rsc.org This difference in behavior between ionization and esterification underscores the complexity of these interactions. In the transition state for esterification, both incipient negative and positive charges are present, leading to a different electrostatic interaction profile with the substituent's dipole compared to the fully anionic state of the carboxylate. rsc.org
The following table summarizes the ionization data for a series of 8-(2-substituted phenyl)-1-naphthoic acids, illustrating the observed substituent effects.
| Substituent (at C2 of Phenyl Ring) | pKa in 80% 2-methoxyethanol-water at 25°C | Observed Effect |
| H | 6.25 | Reference |
| Cl | 6.30 | Acid-weakening (Reversed Effect) |
| Br | 6.31 | Acid-weakening (Reversed Effect) |
| NO₂ | 5.75 | Acid-strengthening (Normal Effect) |
| OMe | 6.49 | Acid-weakening (Reversed Effect Dominant) |
| Me | 6.57 | Acid-weakening |
| Data sourced from studies on 8-(2-substituted phenyl)-1-naphthoic acids, which serve as a model system. rsc.org |
These findings demonstrate that predicting reactivity in sterically constrained systems like this compound requires careful consideration of both through-bond and through-space electronic effects. The interplay between polar and dipolar contributions is highly dependent on the specific reaction and the nature of its transition state. rsc.org
Conformational Lock and its Role in Directing Reactivity and Selectivity
The structure of this compound is characterized by significant steric hindrance between the iodine atom at the C1 position and the phenyl group at the C8 position of the naphthalene core. This peri-interaction forces the phenyl and naphthalene rings into a fixed, nearly perpendicular conformation. acs.org This enforced geometry, often referred to as a "conformational lock," is a defining feature of the molecule and plays a paramount role in governing its reactivity and the selectivity of its reactions. rsc.orgresearchgate.net By preventing free rotation around the C-C single bond connecting the two aromatic systems, the conformational lock pre-organizes the molecule for specific reaction pathways that would be less favorable or inaccessible in more flexible systems. rsc.org
A prominent example of this conformationally directed reactivity is the intramolecular C-H arylation of this compound derivatives to form fluoranthenes. acs.orgnih.gov In this palladium-catalyzed reaction, the iodine at C1 and a C-H bond on the ortho-position of the C8-phenyl ring are held in close proximity. This spatial arrangement facilitates an intramolecular cyclization process, leading to the selective formation of the polycyclic aromatic hydrocarbon, fluoranthene. acs.orgnih.gov The reaction proceeds via a tandem Suzuki-Miyaura coupling followed by direct C-H arylation, a pathway that is highly efficient precisely because the key reacting centers are pre-aligned. acs.org
The influence of the conformational lock extends to directing selectivity in other reaction types as well. For instance, the palladium-catalyzed insertion of alkynes into the sterically strained environment of this compound can proceed with high regioselectivity. acs.org The steric hindrance imposed by the peri-substituents dictates the trajectory of the incoming alkyne, favoring one orientation of insertion over others. acs.org
Furthermore, the solvent environment can interact with this locked conformation to influence reaction viability and selectivity. frontiersin.org The specific solvation sphere around the molecule is shaped by its rigid structure, which in turn can affect the energy of transition states for different potential reaction pathways. frontiersin.org The conformational lock in this compound and its derivatives thus serves as a powerful tool in synthetic chemistry, enabling high selectivity by minimizing the probability of alternative, intermolecular reactions and by lowering the activation energy for specific intramolecular transformations. masterorganicchemistry.com
Advanced Structural Characterization and Conformational Analysis
Single-Crystal X-ray Diffraction Studies of Naphthalene (B1677914) Derivatives
Elucidation of Molecular Geometry, Bond Lengths, and Bond Angles
The geometry of 1,8-disubstituted naphthalenes is heavily influenced by the steric repulsion between the peri-substituents. caltech.edu In an idealized, planar naphthalene molecule, the distance between the carbon atoms at positions 1 and 8 is approximately 2.50 Å, which is significantly shorter than the sum of the van der Waals radii of the substituents, leading to considerable strain. researchgate.net
For 1-iodo-8-phenylnaphthalene, X-ray diffraction studies reveal a structure distorted to relieve this strain. researchgate.net The analysis shows that the phenyl and iodo substituents are pushed apart, causing a splaying of the C1-I and C8-C(phenyl) bonds. scispace.com This distortion is a common feature in 1,8-diarylnaphthalenes and related compounds, where the substituents are forced to lie nearly perpendicular to the naphthalene plane. caltech.edu The bond lengths and angles within the naphthalene core also adjust to accommodate this strain. core.ac.uk
Table 1: Selected Geometric Parameters for 1,8-Disubstituted Naphthalenes
| Parameter | Description | Typical Value/Observation |
| C1-C8 Distance | The transannular distance between the peri-carbon atoms. | Distorted from the ideal ~2.50 Å. |
| C1-Substituent Bond | The bond connecting the substituent to the C1 position. | Length can be stretched due to steric strain. |
| C8-Substituent Bond | The bond connecting the substituent to the C8 position. | Length can be stretched due to steric strain. |
| Substituent-Naphthalene Plane Angle | The angle at which the substituent is pushed out of the naphthalene plane. | Significantly non-zero to minimize repulsion. |
Analysis of Naphthalene Core Deformation and Non-Planarity Induced by Substituents
The steric crowding in this compound does not just affect the substituent positions; it causes a significant deformation of the naphthalene ring itself. caltech.eduresearchgate.net To minimize the repulsive forces between the iodine and phenyl groups, the naphthalene skeleton deviates from planarity. researchgate.net This distortion can manifest in several ways, including vertical and horizontal distortions of the ring system. nih.gov
X-ray analyses of similarly crowded 1,8-diarylnaphthalenes show a high degree of structural deformation. researchgate.netresearchgate.net This lack of planarity is a direct consequence of the internal steric repulsion between the bulky peri-groups. scispace.comresearchgate.net The naphthalene framework warps and twists to increase the distance between the interacting substituents, a phenomenon that has been systematically studied in various 1,8-disubstituted systems. caltech.edunih.gov In some extreme cases, this strain can even lead to unusual chemical reactivity where the aromaticity of the naphthalene core is disrupted. nih.gov
Intermolecular Interactions in Solid-State Structures (e.g., π-Stacking, Halogen Bonding)
In the solid state, the arrangement of this compound molecules is governed by intermolecular forces. These non-covalent interactions are critical in crystal engineering and determine the final crystal packing. beilstein-journals.org
π-Stacking: The phenyl group and the naphthalene core are both aromatic π-systems. In the crystal lattice, these flat aromatic surfaces can interact through π-stacking, where they align in a face-to-face or offset manner. researchgate.net However, the severe intramolecular steric strain in this compound can influence how the molecules pack, sometimes preventing ideal π-stacking configurations. researchgate.net
Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor. nih.govbeilstein-journals.org A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (known as a σ-hole) is attracted to a nucleophilic region on an adjacent molecule, such as a lone pair of electrons or a π-system. nih.govbeilstein-journals.org In the crystal structure, C-I···N or C-I···O interactions are common examples of halogen bonds that can direct the supramolecular assembly. beilstein-journals.orgnih.gov The strength and linearity of these bonds are key indicators of their presence and importance in the crystal packing. beilstein-journals.org
Spectroscopic Investigations for Structural Elucidation
Spectroscopic methods provide complementary information to diffraction techniques, offering insights into the structure and dynamics of molecules in both solution and the solid state.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Conformational Assignment
NMR spectroscopy is a fundamental tool for determining the structure of organic molecules in solution. For conformationally flexible molecules like this compound, advanced NMR techniques are particularly insightful. oup.com
Due to the steric hindrance, rotation around the C8-phenyl bond is restricted, leading to the possible existence of distinct rotational isomers (atropisomers), often designated as syn and anti conformers. researchgate.netDynamic NMR (DNMR) spectroscopy is used to study such conformational changes. oup.comuni-regensburg.de By recording spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of interconversion between conformers increases. oup.comrsc.org This allows for the determination of the energy barrier to rotation (ΔG‡), which is a direct measure of the steric hindrance. scispace.comuni-regensburg.de For many 1,8-diarylnaphthalenes, these barriers are significant, and in some cases, the individual atropisomers can be isolated. caltech.eduscispace.com
Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish the stereochemistry and relative orientation of the substituents in space by detecting through-space interactions between protons. researchgate.net
Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.saedinst.com These methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. edinst.comphotothermal.cominphotonics.com
For this compound, these techniques can provide valuable information:
Functional Group Identification: Characteristic absorption bands for C-H stretching of the aromatic rings, as well as vibrations of the C-C bonds within the naphthalene and phenyl rings, can be identified. ksu.edu.sa
Conformational Insights: The vibrational frequencies, particularly the out-of-plane bending modes, are sensitive to the molecule's conformation. researchgate.net Distortion of the naphthalene ring from planarity will cause shifts in these vibrational frequencies compared to an unhindered naphthalene derivative. researchgate.net
C-I Bond Vibration: The C-I stretching vibration is expected to appear in the far-infrared or low-frequency Raman region of the spectrum.
Spectral Shifts: The introduction of bulky substituents and the resulting steric strain can lead to shifts in the positions and intensities of vibrational bands. sci-hub.ruresearchgate.net For instance, studies on substituted naphthalenes show that complexation and steric interactions can cause redshifts in C-H stretching frequencies. researchgate.net
Mass Spectrometry for Molecular Composition and Fragmentation Patterns
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. scienceready.com.au For this compound, high-resolution mass spectrometry (HRMS) would precisely determine its molecular formula. nih.govmdpi.com The ionization process in a mass spectrometer, typically through electron impact (EI), involves bombarding the molecule with high-energy electrons, which knocks off an electron to form a positively charged molecular ion (M⁺•). msu.edulibretexts.org This molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals. libretexts.org
The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature in its mass spectrum would be the isotopic distribution. Iodine is monoisotopic (100% ¹²⁷I), which simplifies the spectrum by avoiding the M+2 peaks characteristic of compounds containing chlorine or bromine. docbrown.info However, a small M+1 peak would be expected due to the natural abundance of carbon-13. docbrown.info
The fragmentation of this compound is dictated by the relative strengths of its chemical bonds. The carbon-iodine (C-I) bond is the weakest bond in the molecule and is therefore highly susceptible to cleavage. docbrown.info This would lead to two primary fragmentation pathways:
Loss of an iodine radical (I•) to form a phenylnaphthalene cation.
Loss of a phenylnaphthalene radical to form an iodine cation (I⁺).
Given that the positive charge tends to reside on the more stable fragment, the formation of the [C₁₆H₁₁]⁺ cation (phenylnaphthalene cation) is expected to be a major fragmentation pathway. Another significant fragmentation would involve the cleavage of the bond connecting the phenyl and naphthalene rings.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Formula | m/z (Mass-to-Charge Ratio) | Description |
|---|---|---|---|
| Molecular Ion | [C₁₆H₁₁I]⁺• | 329.99 | Parent molecular ion. |
| Phenylnaphthalene Cation | [C₁₆H₁₁]⁺ | 203.09 | Formed by the loss of an iodine radical (I•). This is likely a prominent peak due to the weak C-I bond. docbrown.info |
| Iodine Cation | [I]⁺ | 126.90 | Formed by cleavage of the C-I bond. |
| Phenyl Cation | [C₆H₅]⁺ | 77.04 | Formed by cleavage of the phenyl-naphthalene bond. |
Conformational Analysis and Hindered Rotation in Biaryl Systems
The 1,8-disubstituted naphthalene framework is a subject of significant interest for studying the effects of steric strain on molecular conformation and dynamics. researchgate.net In biaryl systems like this compound, the rotation around the single bond connecting the two aryl moieties (the naphthalene and phenyl rings) is severely restricted. This hindrance to rotation gives rise to unique stereochemical properties, including the potential for atropisomerism, a form of axial chirality. epa.govwikipedia.org
The geometry of these systems is characterized by the close proximity of the substituents at the peri positions (1 and 8). This proximity forces the substituents into a face-to-face arrangement, leading to substantial repulsive interactions and distortion of the aromatic rings from planarity. caltech.edu
Influence of Peri-Substituents on Conformational Preferences and Dynamics
In this compound, the bulky iodine atom and the phenyl group occupy the peri positions. The normal distance between the C1 and C8 atoms in naphthalene is approximately 2.44 Å, which is significantly less than the typical van der Waals separation of 3.4 Å for parallel π-systems. caltech.edu This inherent structural constraint forces the iodine and phenyl substituents into a highly congested orientation, compelling the phenyl ring to adopt a conformation nearly perpendicular to the naphthalene plane. caltech.edu
This severe steric crowding leads to notable structural deformations:
Splaying of Substituents : The C1-I and C8-Ph bonds are pushed away from each other.
Naphthalene Core Distortion : The naphthalene ring system itself is forced out of planarity to alleviate the steric strain. researchgate.net
Studies on related 1,8-diarylnaphthalenes have shown that these molecules exist in two primary conformations: syn and anti, depending on the relative orientation of the substituents on the aryl rings. researchgate.net The dynamics between these conformers are governed by the energy barrier to rotation around the naphthalene-aryl bond. For this compound, the interaction between the large iodine atom and the ortho-hydrogens of the phenyl ring creates a significant barrier, locking the molecule into a preferred, twisted conformation.
Barriers to Rotation and Atropisomerism in Substituted Naphthalenes and Binaphthyls
Atropisomers are stereoisomers that result from hindered rotation about a single bond, where the energy barrier is high enough to allow for the isolation of individual conformers. wikipedia.org A commonly accepted threshold for a compound to be considered atropisomeric at a given temperature is a rotational barrier high enough to result in a half-life of interconversion of at least 1000 seconds, which corresponds to an energy barrier of about 93 kJ/mol (22 kcal/mol) at 27°C. wikipedia.org
The rotational barrier in 1,8-disubstituted naphthalenes is highly dependent on the size and nature of the peri-substituents. Electron-withdrawing or electron-donating groups can influence the barrier height, suggesting that electrostatic effects play a role in the arene-arene interaction. researchgate.netnih.gov
While the specific rotational barrier for this compound is not widely reported, data from analogous compounds provide valuable context. Research on 1,8-diarylnaphthalenes indicates that these systems are prime candidates for studying atropisomeric transformations. researchgate.netresearchgate.net For instance, if the peri-aryl rings have ortho-substituents, the anti-conformer can become chiral. researchgate.net The barrier to rotation in some 1,8-diarylnaphthalenes has been measured to be around 15 kcal/mol, though other studies on similar systems have reported much higher, underestimated values. caltech.edunih.gov The introduction of additional steric bulk, such as substituents at the 2 and 7 positions of the naphthalene ring, can further increase the rotational barrier. scispace.com
Table 2: Experimental Rotational Barriers in Related Biaryl Compounds
| Compound Family | Specific Derivative | Rotational Barrier (kcal/mol) | Reference |
|---|---|---|---|
| 1-Acyl-8-phenylnaphthalenes | MeCO derivative | 9.5 | unibas.it |
| 1-Acyl-8-phenylnaphthalenes | t-BuCO derivative | 13.2 | unibas.it |
| 1,8-Diarylnaphthalenes | General | ~15 | caltech.edu |
The data suggest that the rotational barrier in this compound, with its large iodo substituent, is significant. This restricted rotation is a defining characteristic of the molecule, dictating its three-dimensional structure and chemical properties. The steric clash between the peri-substituents makes it a valuable model for investigating nonbonding interactions and conformational dynamics in crowded molecular systems. caltech.edu
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties and reaction pathways of many-electron systems. lambris.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of computational cost and accuracy, making it suitable for studying relatively large molecules like 1-iodo-8-phenylnaphthalene. lambris.commaterialssquare.com DFT calculations are instrumental in optimizing molecular geometries, understanding electronic distributions, and mapping potential energy surfaces for chemical reactions. materialssquare.comsoton.ac.uk
The electronic structure of a molecule dictates its fundamental chemical properties. DFT calculations are widely used to probe the electronic environment of peri-substituted naphthalenes. These calculations provide optimized geometries and allow for a detailed analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energies and spatial distributions of these orbitals are crucial for predicting molecular reactivity. tsijournals.com
The HOMO represents the region from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature, while the LUMO indicates the region most susceptible to accepting electrons, reflecting its electrophilic character. tsijournals.com The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov
In peri-substituted naphthalenes, the conformation of the substituent groups has a significant impact on the geometry of the peri region. This, in turn, is correlated with the ability of the frontier orbitals of the interacting atoms to participate in attractive or repulsive through-space interactions. uq.edu.aumdpi.com For instance, DFT studies on related peri-substituted systems reveal that the location of p-type lone pairs, which contribute significantly to the HOMO, governs the nature of these non-covalent interactions. uq.edu.aumdpi.com The electronic structure can be further visualized using Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. nih.govnih.gov
| Orbital | Description | Significance in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). Involved in reactions with electrophiles. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). Involved in reactions with nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap often correlates with higher chemical reactivity and lower kinetic stability. nih.gov |
This table describes the general roles of frontier molecular orbitals in chemical reactivity, which are determined computationally via methods like DFT.
DFT calculations are a powerful tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. wikipedia.org A transition state is a specific configuration along the reaction coordinate corresponding to the highest potential energy; it is defined as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency. xjtu.edu.cnchemrxiv.org
The geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes. Computational methods can model these geometries, offering critical insights into how a reaction occurs. nih.gov For example, in studies of C-H bond activation in other substituted naphthalenes, DFT has been used to model the transition states for competing reaction pathways, such as activation at the ortho versus the peri position. uni-giessen.de Similarly, computational investigations into the on-surface synthesis of related compounds, like the cyclodehydrobromination of 1-bromo-8-phenylnaphthalene, have successfully identified chemisorbed radicals and cyclized intermediates by combining DFT calculations with scanning probe microscopy. arxiv.org These studies exemplify how theoretical models can pinpoint the rate-determining steps and key intermediates in reactions involving the naphthalene (B1677914) scaffold. uni-giessen.dearxiv.org The process involves optimizing the geometry of a proposed transition state and confirming its nature through vibrational frequency analysis. materialssquare.comwikipedia.org
A key application of DFT is the quantitative prediction of the energetic parameters that govern reaction kinetics and thermodynamics. These include activation barriers (often expressed as activation enthalpy, ΔH‡, or Gibbs free energy of activation, ΔG‡), reaction enthalpies (ΔH), and reaction free energies (ΔG). xjtu.edu.cnbath.ac.uk The activation barrier is the energy required to reach the transition state from the reactants, and it determines the reaction rate. beilstein-journals.org Reaction enthalpy indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Computational studies on analogous systems demonstrate the predictive power of this approach. For example, in the palladium-catalyzed C-H activation of a pyridylimine-substituted naphthalene, DFT calculations were used to compare the activation barriers for ortho- versus peri-cyclometalation in different solvents. uni-giessen.de The calculations predicted that in acetic acid, ortho-activation is kinetically favored, whereas in toluene (B28343), the barriers for the two pathways are nearly identical, explaining the experimentally observed product distributions. uni-giessen.de Such calculations provide valuable predictive power for designing selective synthetic routes. nih.gov
| Reaction Pathway | Solvent | Calculated Activation Barrier Difference (ΔΔG‡) | Favored Product (Kinetic) | Reference |
| ortho- vs. peri-C-H Activation | Acetic Acid | 2.4 kcal mol⁻¹ | ortho | uni-giessen.de |
| ortho- vs. peri-C-H Activation | Toluene | 0.7 kcal mol⁻¹ | Mixture of ortho and peri | uni-giessen.de |
This table presents DFT-calculated differences in the activation free energy (ΔΔG‡) for competing C-H activation pathways in a pyridylimine-substituted 1-naphthalene, illustrating the influence of the solvent on kinetic selectivity. uni-giessen.de
Synthetic Utility and Transformative Applications of 1 Iodo 8 Phenylnaphthalene
Precursor in the Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs)
The strategic placement of the iodo and phenyl groups in 1-iodo-8-phenylnaphthalene provides a powerful tool for synthetic chemists to build larger, fused aromatic systems. This intermediate is frequently generated in situ from 1,8-diiodonaphthalene (B175167) and subsequently transformed into a variety of complex PAHs.
Formation of Fluoranthene (B47539) Derivatives via Tandem Reactions
A highly efficient method for synthesizing fluoranthene and its derivatives involves a palladium-catalyzed tandem reaction sequence that utilizes this compound as a key, albeit often unisolated, intermediate. nih.govacs.org The process typically begins with the Suzuki-Miyaura cross-coupling of 1,8-diiodonaphthalene with an arylboronic acid. The initial coupling selectively forms a 1-aryl-8-iodonaphthalene intermediate. Under the same catalytic conditions, this intermediate undergoes an intramolecular C-H activation/arylation, where the palladium catalyst facilitates the formation of a new carbon-carbon bond between the naphthalene (B1677914) and phenyl rings, effectively stitching the molecule together to create the fluoranthene core. beilstein-journals.org
This one-pot approach is advantageous as it avoids the need to isolate the intermediate, streamlining the synthesis. beilstein-journals.org The versatility of this method allows for the creation of a diverse library of substituted fluoranthenes by simply varying the arylboronic acid used in the initial step. nih.gov
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | Fluoranthene | 56 |
| 4-Cyanophenylboronic acid | Fluoranthene-8-carbonitrile | 68 |
| 4-(Trifluoromethyl)phenylboronic acid | 8-(Trifluoromethyl)fluoranthene | 58 |
| Pyridine-3-boronic acid | Azafluoranthene | 42 |
Construction of Symmetrical and Unsymmetrical Diarylnaphthalenes
This compound is a critical precursor for the synthesis of unsymmetrical 1,8-diarylnaphthalenes. These compounds are of interest due to their highly congested structures, which result in unique photophysical properties and atropisomerism (chirality arising from hindered rotation). nih.gov
The synthesis of an unsymmetrical 1,8-diarylnaphthalene (Ar-Naph-Ar') can be achieved in a stepwise manner:
Mono-arylation: A selective mono-Suzuki-Miyaura coupling is performed on a 1,8-dihalonaphthalene, such as 1,8-diiodonaphthalene or 1,8-dibromonaphthalene, with one equivalent of phenylboronic acid. This carefully controlled reaction yields this compound. acs.orgresearchgate.net
Second Arylation: The resulting this compound is then subjected to a second cross-coupling reaction (e.g., Suzuki or Stille coupling) with a different arylating agent (e.g., Ar'-B(OH)₂) to install the second, distinct aryl group at the 8-position. nih.govresearchgate.net
This stepwise approach provides precise control over the identity of the two aryl groups. In contrast, symmetrical 1,8-diarylnaphthalenes are typically synthesized via a more straightforward bis-Suzuki coupling on 1,8-dibromonaphthalene, where an excess of a single arylboronic acid is used to substitute both positions. researchgate.net
Annulation and Ring-Forming Transformations for Polycyclic Systems
The transformation of this compound into fluoranthene is a prime example of an annulation reaction, where a new ring is fused onto the existing naphthalene framework. beilstein-journals.org The intramolecular C-H arylation is the key ring-forming step in this process. This type of annulative π-extension is a powerful strategy for building complex, fused aromatic systems from relatively simple precursors. beilstein-journals.org
Beyond fluoranthenes, the reactivity of the C-I bond and the ortho-positions of the phenyl group in this compound offers potential for other ring-forming transformations. For example, domino reactions involving Suzuki-Miyaura coupling followed by intramolecular Diels-Alder reactions have been developed for related 1-iodo-8-alkynylnaphthalene systems to create complex hydroxyfluoranthenes, showcasing the versatility of the 1,8-disubstituted naphthalene scaffold in annulation strategies. nih.gov
Role in Catalytic Cycles and Reagent Development
The utility of this compound extends to its direct participation in catalytic reactions and its function as a versatile intermediate for creating new synthetic tools.
Application in Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0) catalysts, which is the initial step in the catalytic cycle. nih.govrsc.org This reactivity allows for the efficient coupling of this compound with a wide range of aryl- and heteroarylboronic acids or their esters. researchgate.net
The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent like DMF or DME. acs.orgnih.gov The choice of reaction parameters can be crucial for achieving high yields, especially given the steric hindrance around the reactive site. researchgate.net This cross-coupling capability is fundamental to its use in synthesizing unsymmetrical 1,8-diarylnaphthalenes and other complex structures where a second aryl group is introduced. researchgate.net
| Electrophile | Coupling Partner (Boronic Acid) | Catalyst | Base | Product |
| This compound | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-(4-Methylphenyl)-8-phenylnaphthalene |
| This compound | 2-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1-Phenyl-8-(2-thienyl)naphthalene |
| This compound | Naphthylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1-Naphthyl-8-phenylnaphthalene |
Table 2: Representative Suzuki-Miyaura cross-coupling reactions using this compound as the substrate.
Development of New Synthetic Reagents and Intermediates for Organic Synthesis
The primary role of this compound as a synthetic intermediate is to serve as a versatile platform for further functionalization. Its value lies in its ability to be transformed into other useful reagents. For instance, transmetallation of the carbon-iodine bond with organolithium reagents can generate a highly reactive 1-lithio-8-phenylnaphthalene species. This organolithium intermediate can then be trapped with various electrophiles to introduce a wide array of functional groups at the 1-position, creating a new family of substituted naphthalene-based building blocks.
Furthermore, aryl iodides are common precursors for the synthesis of hypervalent iodine reagents. While specific examples starting directly from this compound are not prevalent, the C-I bond could, in principle, be oxidized to form iodine(III) or iodine(V) species. Such reagents are powerful and environmentally benign oxidizing agents and are used for a variety of synthetic transformations, including oxidative cyclizations and functional group transfers. The steric bulk of the neighboring phenyl group could impart unique reactivity and selectivity to such a hypothetical reagent.
Advanced Functionalization Pathways
The carbon-iodine (C–I) bond in this compound is the primary site of its chemical reactivity, serving as a versatile handle for a wide array of synthetic transformations. The electron-withdrawing nature of the iodine atom, coupled with the relatively weak C–I bond strength, makes this position susceptible to oxidative addition by transition metal catalysts, particularly palladium. This reactivity is the cornerstone of numerous cross-coupling reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds.
The aryl iodide moiety of this compound is a linchpin for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for creating complex molecular structures. These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The specific outcomes and efficiencies of these transformations are highly dependent on the choice of catalyst, ligands, base, and reaction conditions. While specific studies detailing the comprehensive application of all major cross-coupling reactions on this compound are not extensively documented in publicly accessible literature, its reactivity can be inferred from the well-established behavior of aryl iodides in these transformations.
Key Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. For this compound, this would enable the introduction of a wide range of aryl or vinyl substituents at the 1-position, leading to the synthesis of various 1,8-disubstituted naphthalene derivatives.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the aryl iodide and a terminal alkyne. This pathway would yield 1-alkynyl-8-phenylnaphthalene derivatives, which are valuable precursors for more complex structures, including polycyclic aromatic hydrocarbons and functional materials. The reaction is typically co-catalyzed by a copper(I) salt.
Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene, with the aryl group adding to one of the sp²-hybridized carbons of the double bond. Applying this to this compound would allow for the introduction of various alkenyl side chains.
Buchwald-Hartwig Amination: A powerful method for forming C-N bonds, this reaction couples the aryl iodide with a primary or secondary amine. This would provide a direct route to 1-amino-8-phenylnaphthalene derivatives, which are important scaffolds in medicinal chemistry and materials science.
The table below summarizes the potential products from these key functionalization reactions starting from this compound.
| Reaction Name | Coupling Partner | General Product Structure | Potential Application |
| Suzuki-Miyaura Coupling | Arylboronic acid | 1-Aryl-8-phenylnaphthalene | Synthesis of biaryl ligands, molecular materials |
| Sonogashira Coupling | Terminal alkyne | 1-Alkynyl-8-phenylnaphthalene | Precursors for organic electronics, complex heterocycles |
| Heck Reaction | Alkene | 1-Alkenyl-8-phenylnaphthalene | Synthesis of functional polymers and natural product analogues |
| Buchwald-Hartwig Amination | Amine/Amide | 1-Amino-8-phenylnaphthalene | Pharmaceutical intermediates, fluorescent probes |
Beyond palladium catalysis, the aryl iodide functionality can be transformed into hypervalent iodine reagents. These compounds, such as iodonium (B1229267) salts or (diacetoxyiodo)arenes, are themselves powerful reagents for various oxidative transformations and group transfer reactions, further expanding the synthetic utility of the parent molecule.
The rigid naphthalene backbone and the steric hindrance imposed by the peri-substituents in this compound and its derivatives can give rise to atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. The development of stereoselective transformations to control the synthesis of a single enantiomer of these chiral naphthalene derivatives is a significant area of research, primarily for their application as chiral ligands in asymmetric catalysis.
The general strategy involves introducing substituents through the functionalization of the C-I bond that are sufficiently bulky to restrict free rotation around the C1-C(aryl) or other newly formed single bonds. Asymmetric synthesis methodologies can then be employed to favor the formation of one atropisomer over the other.
Approaches to Stereoselective Synthesis:
Asymmetric Cross-Coupling: Utilizing chiral ligands on the palladium catalyst during cross-coupling reactions (e.g., Suzuki-Miyaura coupling) can induce enantioselectivity in the formation of atropisomeric biaryl products. The chiral environment created by the ligand influences the orientation of the coupling partners during the reductive elimination step, leading to a preference for one enantiomer.
Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the this compound scaffold can direct the stereochemical outcome of subsequent transformations. After the desired stereocenter or axis of chirality is established, the auxiliary can be cleaved.
Resolution of Racemates: A classical approach involves the synthesis of a racemic mixture of the chiral naphthalene derivative, followed by separation of the enantiomers. This can be achieved through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
The development of such stereoselective methods is crucial for accessing enantiomerically pure naphthalene derivatives. These molecules, particularly those bearing phosphine (B1218219) or amine functionalities, are highly sought after as ligands for transition metal catalysts used in a wide range of asymmetric reactions, such as hydrogenation, hydrosilylation, and C-C bond-forming reactions. While the literature provides a strong foundation for these synthetic strategies with related naphthalene systems, detailed studies focusing specifically on the stereoselective transformations of this compound are an area ripe for further exploration.
Q & A
Q. What are the primary methods for determining the molecular structure and purity of 1-iodo-8-phenylnaphthalene in synthetic chemistry?
To confirm the structure and purity, researchers should use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Cross-referencing experimental data with computational models (e.g., density functional theory) and authoritative databases like PubChem or NIST Chemistry WebBook ensures accuracy .
Q. What are the key considerations for designing toxicological studies on this compound?
Experimental design should specify exposure routes (inhalation, oral, dermal), species selection (e.g., rodents), and systemic outcomes (hepatic, renal, respiratory effects). Inclusion criteria must align with standardized toxicological frameworks, such as those outlined in Table B-1, which prioritize measurable health outcomes like organ-specific toxicity and body weight changes .
Q. How can environmental monitoring methods be applied to detect this compound in air and water?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying trace levels in environmental samples. Biomonitoring studies should follow protocols for sediment/soil analysis and occupational exposure assessments, as described in Section B.1.1 of toxicological profiles .
Q. What ethical guidelines are critical for in vivo studies involving this compound?
Researchers must obtain Institutional Review Board (IRB) approval, adhere to the "3Rs" (Replacement, Reduction, Refinement), and align study objectives with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Ethical frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure translational relevance .
Advanced Research Questions
Q. How can contradictions in toxicity data for this compound be systematically resolved?
Apply risk-of-bias tools (e.g., Table C-6/C-7) to evaluate study quality. Conflicting results may arise from unaccounted variables like dose-response non-linearity or species-specific metabolic differences. Meta-analyses should integrate confidence ratings (High/Moderate/Low) to weight evidence .
Q. What methodologies are recommended for investigating the metabolic pathways of this compound?
Use in vitro hepatic microsomal assays to identify phase I/II metabolites, complemented by in vivo rodent models with radiolabeled compounds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables precise metabolite profiling .
Q. How can researchers optimize synthetic routes for this compound to improve regioselectivity?
Leverage reaction thermochemistry data (e.g., enthalpy, activation energy) from NIST to refine iodination conditions. Computational modeling of transition states and steric effects can guide solvent selection (e.g., polar aprotic solvents) and catalyst design .
Q. What strategies enhance literature search efficiency for this compound-related studies?
Build Boolean search strings combining synonyms (e.g., "polycyclic aromatic hydrocarbons," "naphthalene derivatives"), exposure routes, and outcomes. Use controlled vocabularies (MeSH terms) and filter by study type (e.g., "systematic reviews") to reduce noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
